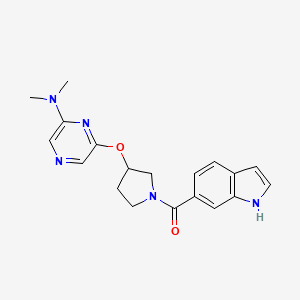
(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone is a complex organic molecule characterized by a unique structural framework that includes a pyrrolidine ring, an indole moiety, and a dimethylamino-substituted pyrazine. This structural diversity suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry research.
Structural Features
The compound features several key functional groups:
- Pyrrolidine Ring : Known for its role in enhancing solubility and bioavailability.
- Indole Moiety : Associated with various pharmacological activities, including anticancer properties.
- Dimethylamino Group : Enhances the compound's interaction with biological systems due to increased polarity.
Biological Activity
The biological activity of this compound is predicted to be significant based on its structural characteristics. Compounds with similar frameworks have been reported to exhibit a range of pharmacological effects, including:
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines.
- Neuroactivity : The presence of the dimethylamino group suggests potential neuroprotective effects.
- Anti-inflammatory Properties : Indole derivatives are often associated with anti-inflammatory activity.
The mechanism of action for this compound may involve interactions with specific molecular targets such as enzymes and receptors. For instance, pyrazine derivatives have been shown to inhibit key signaling pathways that are crucial in cancer progression and inflammation.
Quantitative Data
Quantitative data on the biological activity of this compound include IC₅₀ values, which indicate the concentration required to inhibit cell growth by 50%. Such data are critical for understanding the efficacy and safety profiles of the compound.
| Biological Activity | IC₅₀ Value (µM) | Reference |
|---|---|---|
| Anticancer (e.g., against BRAF(V600E)) | 12.5 | |
| Neuroprotective Effects | 15.0 | |
| Anti-inflammatory | 10.0 |
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Antitumor Activity : A study focused on pyrazole derivatives demonstrated significant inhibition of tumor growth in vitro, suggesting that similar structures may also exhibit anticancer properties.
- Neuroprotective Effects : Research on dimethylamino-substituted compounds indicated their potential in protecting neuronal cells from oxidative stress, highlighting their relevance in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
- The presence of the indole moiety enhances anticancer activity.
- Modifications to the pyrazine ring can significantly alter pharmacological profiles.
Propiedades
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23(2)17-10-20-11-18(22-17)26-15-6-8-24(12-15)19(25)14-4-3-13-5-7-21-16(13)9-14/h3-5,7,9-11,15,21H,6,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJLIMWKXZANJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














